molecular formula C19H18N2O5 B2678601 N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide CAS No. 2097929-60-5

N-[(furan-2-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide

Cat. No.: B2678601
CAS No.: 2097929-60-5
M. Wt: 354.362
InChI Key: QNSBGNTZYBUTTJ-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is a complex organic compound that features furan rings, which are heterocyclic aromatic compounds containing oxygen. Furans are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as continuous flow chemistry to scale up the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofurans .

Scientific Research Applications

N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide involves its interaction with specific molecular targets. The furan rings can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(furan-2-yl)methyl]-N’-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide is unique due to its complex structure, which combines multiple furan rings with additional functional groups.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-16(13-5-7-14(8-6-13)17-4-2-10-26-17)12-21-19(24)18(23)20-11-15-3-1-9-25-15/h1-10,16,22H,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSBGNTZYBUTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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